DL-valine

描述

DL-Valine has been reported in Drosophila melanogaster, Paris fargesii, and other organisms with data available.

Valine (abbreviated as Val or V) is an -amino acid with the chemical formula HO2CCH(NH2)CH(CH3)2. It is named after the plant valerian. L-Valine is one of 20 proteinogenic amino acids. Its codons are GUU, GUC, GUA, and GUG. This essential amino acid is classified as nonpolar. Along with leucine and isoleucine, valine is a branched-chain amino acid. Branched chain amino acids (BCAA) are essential amino acids whose carbon structure is marked by a branch point. These three amino acids are critical to human life and are particularly involved in stress, energy and muscle metabolism. BCAA supplementation as therapy, both oral and intravenous, in human health and disease holds great promise. BCAA denotes valine, isoleucine and leucine which are branched chain essential amino acids. Despite their structural similarities, the branched amino acids have different metabolic routes, with valine going solely to carbohydrates, leucine solely to fats and isoleucine to both. The different metabolism accounts for different requirements for these essential amino acids in humans: 12 mg/kg, 14 mg/kg and 16 mg/kg of valine, leucine and isoleucine respectively. Furthermore, these amino acids have different deficiency symptoms. Valine deficiency is marked by neurological defects in the brain, while isoleucine deficiency is marked by muscle tremors. Many types of inborn errors of BCAA metabolism exist, and are marked by various abnormalities. The most common form is the maple syrup urine disease, marked by a characteristic urinary odor. Other abnormalities are associated with a wide range of symptoms, such as mental retardation, ataxia, hypoglycemia, spinal muscle atrophy, rash, vomiting and excessive muscle movement. Most forms of BCAA metabolism errors are corrected by dietary restriction of BCAA and at least one form is correctable by supplementation with 10 mg of biotin daily. BCAA are decreased in patients with liver disease, such as hepatitis, hepatic coma, cirrhosis, extrahepatic biliary atresia or portacaval shunt; aromatic amino acids (AAA) tyrosine, tryptophan and phenylalanine, as well as methionine are increased in these conditions. Valine in particular, has been established as a useful supplemental therapy to the ailing liver. All the BCAA probably compete with AAA for absorption into the brain. Supplemental BCAA with vitamin B6 and zinc help normalize the BCAA:AAA ratio. In sickle-cell disease, valine substitutes for the hydrophilic amino acid glutamic acid in hemoglobin. Because valine is hydrophobic, the hemoglobin does not fold correctly. Valine is an essential amino acid, hence it must be ingested, usually as a component of proteins.

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859522 | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |

| Record name | DL-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |

| Record name | DL-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC125674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC125673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of DL-valine?

An In-Depth Technical Guide to the Chemical Structure of DL-Valine

Abstract

This compound is a racemic mixture of the D- and L-enantiomers of the proteinogenic amino acid valine. While L-valine is a fundamental component of proteins and plays a crucial role in biological systems, the synthetic mixture, this compound, serves as a vital precursor in various chemical and pharmaceutical applications. Understanding the nuanced chemical structure of this racemic compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the molecular architecture, stereochemistry, and physicochemical properties of this compound. It further delves into the analytical techniques for its characterization, common synthesis routes, and its applications in scientific research and industry, all while grounding the discussion in established scientific principles and methodologies.

Introduction to Valine and its Stereoisomers

Valine is one of the 20 common amino acids that are the building blocks of proteins. It is an α-amino acid, meaning it has a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a side chain. In the case of valine, the side chain is an isopropyl group.

The Biological Significance of L-Valine

In biological systems, amino acids almost exclusively exist as L-enantiomers. L-valine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a branched-chain amino acid (BCAA) and plays a critical role in muscle metabolism, tissue repair, and nitrogen balance.

Understanding Chirality: D- and L-Enantiomers

The α-carbon of valine is a chiral center because it is attached to four different groups. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other: L-valine and D-valine. These are known as enantiomers. They have identical physical properties (e.g., melting point, solubility) but differ in their optical activity—their ability to rotate plane-polarized light. L-valine is levorotatory (rotates light to the left), while D-valine is dextrorotatory (rotates light to the right).

This compound: The Racemic Mixture

This compound is a 1:1 mixture of D-valine and L-valine. This mixture is also known as a racemate. Because the opposing optical activities of the two enantiomers cancel each other out, this compound is optically inactive. The synthesis of valine in the laboratory without a chiral catalyst typically results in the formation of this racemic mixture.

The Chemical Structure of Valine

A thorough understanding of the chemical structure of valine is fundamental to appreciating its properties and reactivity.

Molecular Formula and Molar Mass

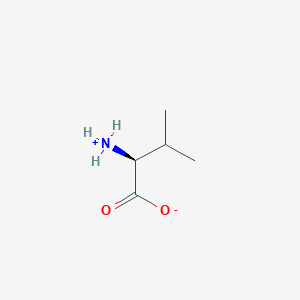

The molecular formula for valine is C5H11NO2. Its molar mass is 117.15 g/mol .

Functional Groups: The Building Blocks

The properties and reactivity of valine are dictated by its constituent functional groups.

-

2.2.1. The α-Carbon: The Chiral Center As previously mentioned, this central carbon atom is the source of valine's chirality.

-

2.2.2. The Carboxyl Group (-COOH) This acidic functional group can donate a proton, giving valine its acidic properties.

-

2.2.3. The Amino Group (-NH2) This basic functional group can accept a proton, imparting basic properties to valine. The presence of both an acidic and a basic group makes valine an amphoteric molecule. In neutral solution, it exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).

-

2.2.4. The Isopropyl Side Chain The nonpolar isopropyl side chain makes valine a hydrophobic amino acid.

Three-Dimensional Representation

Visualizing the three-dimensional arrangement of atoms is crucial for understanding the stereochemistry of valine.

-

2.3.1. Fischer Projections Fischer projections are a 2D representation of a 3D molecule. In the standard representation for amino acids, the carboxyl group is at the top, and the side chain is at the bottom. For L-valine, the amino group is on the left, while for D-valine, it is on the right.

-

2.3.2. Wedge-and-Dash Notation This notation provides a more realistic 3D representation. Wedges indicate bonds coming out of the plane of the paper, while dashes represent bonds going into the plane.

An In-depth Technical Guide to DL-Valine: Physicochemical Properties and Applications

This guide provides a comprehensive technical overview of DL-valine, a racemic mixture of the essential amino acid valine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and significant applications of this compound, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Racemic Amino Acid

Valine, an α-amino acid with an isopropyl side chain, is a fundamental building block of proteins and a critical component in numerous biological processes.[1][] While the L-enantiomer is the proteinogenic and biologically predominant form, the racemic mixture, this compound, holds significant importance in synthetic chemistry and various industrial applications.[][3] Its utility stems from being a cost-effective starting material for the synthesis of pure L- and D-valine, which are indispensable chiral building blocks in the pharmaceutical and agrochemical industries.[][4][5] Understanding the distinct properties of the racemic mixture is paramount for its effective utilization and for the development of robust analytical methods to ensure the quality and purity of its derivatives.

Core Physicochemical Properties of this compound

The physical and chemical characteristics of this compound dictate its behavior in various chemical and biological systems. A thorough understanding of these properties is crucial for its application in synthesis, formulation, and analytical testing.

Molecular and Structural Characteristics

This compound is a nonpolar, aliphatic amino acid.[] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an isopropyl side chain.

Physical Properties

This compound typically presents as a white crystalline powder with no discernible odor.[8][9] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White crystalline powder | [8][9] |

| Melting Point | Approximately 298-315 °C (with decomposition) | [][3][8] |

| Solubility in Water | 85 g/L at 25 °C | [3][8] |

| Solubility in Organic Solvents | Insoluble in ether; very slightly soluble in alcohol. | [1][10] |

| Density | 1.23 g/cm³ | [8] |

Chemical Properties

As an amino acid, this compound is amphoteric, meaning it can act as both an acid and a base. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

Synthesis and Analysis of this compound

The production and quality control of this compound are critical for its use in further manufacturing processes. The Strecker amino acid synthesis is a classic and industrially relevant method for producing racemic α-amino acids.

Strecker Synthesis of this compound: A Step-by-Step Protocol

The Strecker synthesis provides a robust pathway to this compound from isobutyraldehyde.[12][13] The causality behind this experimental choice lies in the ready availability and low cost of the starting materials.

Protocol:

-

Formation of α-aminonitrile:

-

React isobutyraldehyde with ammonia to form the corresponding imine.

-

The imine is then treated with a cyanide source, such as potassium cyanide, to form 2-amino-3-methylbutanenitrile.[13] This step is the nucleophilic addition of cyanide to the imine.

-

-

Hydrolysis of the α-aminonitrile:

-

The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions.

-

This two-step hydrolysis first converts the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid, yielding this compound.[13]

-

Caption: Strecker synthesis workflow for this compound.

Analytical Methods for Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) is a widely used method for the quantification of amino acids.[14][15] Chiral HPLC columns can be employed to separate the D- and L-enantiomers.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for the enantiomeric analysis of amino acids after derivatization to increase their volatility.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.[1][16][17][18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the amino and carboxyl groups.[1][20][21][22][23]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[6][7]

Caption: Analytical workflow for this compound quality control.

Applications in Drug Development and Research

While this compound itself has limited direct therapeutic applications, its constituent enantiomers, D- and L-valine, are of immense importance in the pharmaceutical industry. This compound serves as a key starting material for the resolution and synthesis of these enantiomerically pure forms.

-

D-Valine: This non-proteinogenic amino acid is a crucial chiral building block in the synthesis of various pharmaceuticals.[][4][24] Its incorporation into drug molecules can enhance metabolic stability and modify biological activity.[] For example, it is used in the synthesis of some antibiotics and antiviral drugs.[5] D-valine is also used in cell culture to selectively inhibit the growth of fibroblasts.[5]

-

L-Valine: As an essential amino acid, L-valine is a component of nutritional supplements and is used in cell culture media.[][8] It plays a role in muscle metabolism, tissue repair, and the regulation of blood sugar.[25] L-valine is also a precursor in the biosynthesis of penicillin. Furthermore, it is being investigated for its potential therapeutic roles in conditions such as end-stage kidney disease and high-grade glioma.[26] The substitution of the hydrophilic glutamic acid with the hydrophobic L-valine in hemoglobin is the molecular basis of sickle-cell disease.[25]

The separation of this compound into its D- and L-enantiomers is a critical step. This is often achieved through enzymatic resolution or chiral chromatography, highlighting the importance of understanding the properties of the racemic mixture for developing efficient separation protocols.[24]

Conclusion

This compound, while a simple racemic mixture, is a compound of significant industrial and scientific value. Its well-defined physicochemical properties make it a reliable and cost-effective precursor for the synthesis of its enantiomerically pure counterparts, which are vital in drug development and other life science applications. A thorough understanding of its synthesis, analysis, and properties, as outlined in this guide, is essential for researchers and scientists working to harness its full potential.

References

- 1. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Valine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 516-06-3 [chemicalbook.com]

- 10. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amino Acids [vanderbilt.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. This compound(516-06-3) 1H NMR [m.chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 19. bmse000052 L-Valine at BMRB [bmrb.io]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound [webbook.nist.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. nbinno.com [nbinno.com]

- 25. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 26. clinicaltrials.eu [clinicaltrials.eu]

Foreword: The Rationale for Racemic Valine Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of Racemic Valine

Valine, an essential branched-chain amino acid (BCAA), is a fundamental building block in protein synthesis and plays a critical role in metabolic processes.[1][2] While biological systems exclusively utilize the L-enantiomer, the racemic mixture (D,L-valine) serves as a crucial starting point in various pharmaceutical and research applications. The ability to efficiently synthesize and purify this racemate is a foundational skill in synthetic organic chemistry. Often, the racemic mixture is the target for subsequent enantiomeric resolution or is used in applications where stereochemistry is not a primary concern.

This guide provides a comprehensive, field-proven exploration of the core methodologies for synthesizing and purifying racemic valine. We move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust chemical principles.

Part 1: Chemical Synthesis of Racemic Valine

The classical approaches to synthesizing α-amino acids from simple achiral precursors inherently produce racemic mixtures. This is because the key bond-forming step typically involves a nucleophilic attack on a planar, sp²-hybridized carbon, where attack from either face is equally probable.[3] We will focus on two of the most reliable and historically significant methods: the Strecker synthesis and the Bucherer-Bergs synthesis.

The Strecker Synthesis: A Direct Path to α-Amino Nitriles

The Strecker synthesis is a powerful, three-component reaction that builds the amino acid backbone from an aldehyde, ammonia, and cyanide.[4][5] For valine, the starting aldehyde is isobutyraldehyde (2-methylpropanal).

A. Guiding Principle & Mechanism

The synthesis proceeds in two major stages: the formation of an α-aminonitrile, followed by its hydrolysis to the carboxylic acid.[6]

-

Imine Formation: Ammonium chloride serves as a weak acid to protonate the carbonyl oxygen of isobutyraldehyde, activating it for nucleophilic attack by ammonia. Subsequent dehydration yields a protonated imine (an iminium ion).[4][7]

-

Cyanide Attack: The cyanide ion (from KCN or NaCN) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[4] This step creates the new carbon-carbon bond and establishes the α-amino nitrile structure. This attack on the planar iminium ion is non-stereoselective, resulting in a 50:50 mixture of enantiomers.

-

Nitrile Hydrolysis: The α-aminonitrile is then subjected to vigorous hydrolysis, typically under acidic conditions (e.g., aqueous HCl). The nitrile group is converted first to an imine, then to a carbonyl, ultimately yielding the carboxylic acid functional group of valine.[5][6]

B. Mechanistic Diagram: Strecker Synthesis of Valine

References

- 1. physics.uz.ua [physics.uz.ua]

- 2. Production of L-valine from metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

The Biological Significance of D- and L-Valine Enantiomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Chirality is a fundamental property of biological systems, with the stereochemistry of molecules often dictating their function and metabolic fate. Valine, an essential branched-chain amino acid (BCAA), exists as two non-superimposable mirror images: L-valine and D-valine. While L-valine is the canonical, proteinogenic enantiomer integral to primary metabolism and signaling, D-valine plays diverse and unconventional roles, from microbial physiology to novel therapeutic applications. This technical guide provides an in-depth exploration of the distinct biological significance of L- and D-valine, detailing their metabolic pathways, physiological functions, and applications in research and drug development. We further present a comparative analysis and detail key methodologies for their enantiomeric discrimination, offering a comprehensive resource for scientists and researchers in the field.

Introduction to Chirality and Valine

Amino acids, the building blocks of life, are chiral molecules that exist predominantly in the L-configuration in higher organisms[1]. This homochirality is a defining feature of biochemistry. Valine, an α-amino acid with a hydrophobic isopropyl side chain, is no exception[1][2]. Its L-enantiomer (L-valine) is one of the 20 common amino acids used in protein biosynthesis and is essential for human nutrition, meaning it must be obtained from the diet[][4]. Its mirror image, D-valine, is considered a non-proteinogenic or "unnatural" amino acid in the context of mammalian protein synthesis but has significant, distinct biological roles[2][][5]. Understanding the stereospecific functions and metabolism of these enantiomers is critical for fields ranging from fundamental biology to pharmaceutical development.

L-Valine: The Canonical Amino Acid

As the biologically active form in most organisms, L-valine's roles are central to health and metabolism.[][6]

Biological Role and Metabolism

L-valine is indispensable for protein synthesis, tissue repair, muscle metabolism, and maintaining nitrogen balance[][7]. As a BCAA, it is primarily metabolized in the muscle, unlike most other amino acids which are processed in the liver[1][4].

The catabolic pathway begins with a reversible transamination reaction, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisovalerate[1][4]. This is followed by an irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. Subsequent steps lead to the formation of succinyl-CoA, which enters the citric acid cycle (TCA cycle), highlighting L-valine's role as a glucogenic amino acid capable of contributing to energy production.[1][4][8]

Signaling Pathways: The mTORC1 Connection

L-valine, along with other BCAAs, is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis[9][10][11]. Amino acids signal to mTORC1 through the Rag GTPase pathway. Evidence suggests that L-valine can independently stimulate the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4EBP1), leading to enhanced protein translation[9][10][12]. This function is particularly crucial in contexts like muscle hypertrophy and immune cell activation.

Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

D-Valine: The Unconventional Enantiomer

While absent from protein synthesis in mammals, D-valine is not biologically inert. Its presence in nature and unique metabolic handling give it distinct and valuable properties.

Occurrence and Metabolism

D-amino acids are abundant in the cell walls of bacteria, contributing to the structural integrity of peptidoglycan[2][5]. In mammals, D-valine can be catabolized by the flavoenzyme D-amino acid oxidase (DAAO), which is highly expressed in the kidney and liver[13][14][15]. DAAO catalyzes the oxidative deamination of D-valine to its corresponding α-keto acid (α-ketoisovalerate), ammonia, and hydrogen peroxide[14][15][16]. This metabolic capability is a key differentiator between cell types.

Caption: Metabolic fate of D-Valine via D-Amino Acid Oxidase (DAAO).

Biological Functions & Applications

The selective metabolism of D-valine is the basis for several key applications:

-

Selective Cell Culture: Many epithelial and kidney-derived cells possess DAAO, while fibroblasts do not[13]. By substituting D-valine for L-valine in culture media, one can selectively inhibit the proliferation of contaminating fibroblasts, which are unable to convert the D-enantiomer into the essential L-form[13][17][18]. This technique is invaluable for purifying primary epithelial cell cultures[13][19].

-

Nephroprotection: Cisplatin is a potent chemotherapeutic agent whose use is limited by severe nephrotoxicity[20][21][22]. The toxicity is partly mediated by the uptake of cisplatin into renal proximal tubule cells. Studies have explored the use of D-amino acids to protect these cells. While the precise mechanisms are still under investigation, co-administration of certain D-amino acids has been shown to mitigate cisplatin-induced kidney injury in preclinical models.

-

Pharmaceutical Synthesis: D-valine serves as a crucial chiral building block in the synthesis of complex pharmaceuticals, including antiviral drugs and peptide-based therapeutics[][23]. Its incorporation can enhance peptide stability by making them resistant to proteolytic degradation.

Comparative Analysis: L-Valine vs. D-Valine

The distinct biological roles of the valine enantiomers stem from their stereochemistry, which dictates their interaction with enzymes and receptors.

| Feature | L-Valine | D-Valine |

| Primary Role | Protein synthesis, metabolism, cell signaling[1][][7] | Bacterial cell wall component, selective agent in cell culture, chiral synthon[2][][13] |

| Essentiality (Humans) | Essential amino acid; must be obtained from diet[4][8] | Non-essential; not required in diet |

| Metabolizing Enzyme | Branched-Chain Aminotransferase (BCAT)[24] | D-Amino Acid Oxidase (DAAO)[13][14][15] |

| Signaling Impact | Potent activator of mTORC1 pathway[9][10] | Generally does not activate mTORC1; can inhibit biofilm formation in some bacteria[25] |

| Key Applications | Nutritional supplements, animal feed, cell culture media[2][][7] | Fibroblast inhibition in cell culture, pharmaceutical synthesis[][13][17][23] |

Methodologies for Enantiomeric Discrimination

Ensuring the enantiomeric purity of valine is critical, especially in pharmaceutical applications where the presence of the undesired enantiomer can be considered an impurity[26][27]. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general approach for the separation of D- and L-valine, often after derivatization to enhance detection.

Causality Behind Choices:

-

Derivatization: Valine lacks a strong chromophore, making UV detection difficult. Derivatization with reagents like o-Phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) creates fluorescent diastereomeric adducts that are easily detected and separated on a standard reversed-phase column[27].

-

Chiral Stationary Phase (CSP): Alternatively, underivatized amino acids can be separated directly on a CSP. Columns based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are effective because they create a chiral environment with multiple interaction points (ionic, hydrogen bonding, steric), allowing for differential retention of the enantiomers.[28][29]

Step-by-Step Methodology (Using a CSP):

-

System Preparation: Ensure the HPLC system is clean and free of contaminants.

-

Column Selection: Select an appropriate Chiral Stationary Phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[28][29].

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. For a teicoplanin-based column, a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) is often effective for resolving underivatized amino acids[29].

-

Column Equilibration (Self-Validation): Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved. This ensures reproducible retention times.

-

Standard Preparation: Prepare a standard solution containing a racemic (50:50) mixture of D- and L-valine. This is crucial for identifying the elution order and calculating the resolution factor (Rs).

-

Sample Preparation: Dissolve the test sample in the mobile phase to an appropriate concentration. Filter through a 0.22 µm filter to remove particulates.

-

Injection and Analysis: Inject the racemic standard first to confirm separation and retention times. Subsequently, inject the test sample.

-

Data Analysis: Integrate the peak areas for D- and L-valine. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_L - Area_D|) / (Area_L + Area_D) * 100. A resolution (Rs) value > 1.5 between the two enantiomer peaks in the standard run indicates a validated, baseline separation.

Caption: General workflow for chiral HPLC method to determine enantiomeric purity.

Conclusion and Future Perspectives

The biological significance of valine enantiomers extends far beyond the canonical role of L-valine in protein synthesis. L-valine is a key metabolic fuel and a critical regulator of cell growth through the mTORC1 pathway. Conversely, D-valine, through its selective metabolism by DAAO, provides powerful tools for cell culture and serves as a valuable building block in stereospecific drug synthesis. The continued exploration of D-amino acid metabolism in mammals may uncover further endogenous roles and therapeutic opportunities. For researchers and drug developers, a thorough understanding of the distinct properties of each enantiomer and the analytical methods to ensure their purity are paramount for scientific rigor and the development of safe and effective therapeutics.

References

- 1. study.com [study.com]

- 2. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 16. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. thomassci.com [thomassci.com]

- 19. D -缬氨酸 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 20. Cisplatin-Induced Nephrotoxicity; Protective Supplements and Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nephroprotective effect of vanillic acid against cisplatin induced nephrotoxicity in wistar rats: a biochemical and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Fundamental Importance of Chirality in Valine

An In-depth Technical Guide to the Chirality of DL-Valine: From Stereochemistry to Analytical Resolution and Biological Significance

In the realm of biochemistry and pharmaceutical sciences, the spatial arrangement of atoms within a molecule can be the determining factor in its biological activity. This concept of stereoisomerism, and specifically enantiomerism, is nowhere more critical than in the study of amino acids. Valine, a simple aliphatic amino acid, exists as two non-superimposable mirror images: L-valine and D-valine. While L-valine is one of the 20 proteinogenic amino acids, serving as a fundamental building block of proteins in virtually all living organisms, its enantiomer, D-valine, has distinct and increasingly recognized roles. The racemic mixture, this compound, is a 1:1 mixture of these two enantiomers. For researchers, scientists, and drug development professionals, a deep understanding of the chirality of valine is not merely an academic exercise; it is a crucial prerequisite for ensuring the safety, efficacy, and stability of therapeutic products, and for advancing our understanding of biological systems.

This guide provides a comprehensive technical overview of the chirality of this compound, delving into its stereochemistry, methods of chiral separation, distinct biological implications, and the regulatory landscape governing chiral compounds in pharmaceuticals.

The Stereochemistry of Valine: A Tale of Two Enantiomers

The chirality of valine originates from its alpha-carbon (Cα), which is a stereocenter bonded to four different groups: a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom (-H), and an isopropyl side chain (-CH(CH3)2). This arrangement allows for the existence of two enantiomers, D-valine and L-valine.

The designation of 'D' (dextrorotatory) and 'L' (levorotatory) historically referred to the direction in which a solution of the enantiomer rotated plane-polarized light. However, the more unambiguous Cahn-Ingold-Prelog (CIP) convention is now the standard for designating absolute configuration. According to the CIP rules, the groups attached to the chiral center are prioritized based on atomic number. For L-valine, the absolute configuration is (S), while for D-valine, it is (R).

Physicochemical Properties of Valine Enantiomers

While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with other chiral molecules and with plane-polarized light differs.

| Property | L-Valine | D-Valine | This compound |

| IUPAC Name | (2S)-2-amino-3-methylbutanoic acid | (2R)-2-amino-3-methylbutanoic acid | (2RS)-2-amino-3-methylbutanoic acid |

| Molar Mass | 117.15 g/mol | 117.15 g/mol | 117.15 g/mol |

| Melting Point | ~315 °C (decomposes) | ~315 °C (decomposes) | ~298 °C (decomposes) |

| Specific Rotation ([(\alpha)]D) | +28.8° (c=1, 6M HCl) | -28.8° (c=1, 6M HCl) | 0° |

| CAS Number | 72-18-4 | 640-68-6 | 516-06-3 |

| PubChem CID | 6287 | 12557 | 10579 |

Analytical Methodologies for Chiral Separation

The separation and quantification of valine enantiomers are critical for quality control in pharmaceuticals, for metabolic studies, and for various research applications. Due to their identical physical properties in achiral environments, specialized chiral recognition mechanisms must be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

A Senior Application Scientist's In-depth Technical Guide to DL-Valine Solubility in Water and Organic Solvents

Introduction: The Critical Role of DL-Valine Solubility in Research and Development

This compound, a racemic mixture of the essential branched-chain amino acid valine, is a cornerstone in numerous scientific and industrial applications, from pharmaceutical formulations and cell culture media development to chemical synthesis.[1] Understanding its solubility characteristics is not merely an academic exercise; it is a fundamental prerequisite for process optimization, formulation stability, and ultimately, therapeutic efficacy. The seemingly simple question of "how much dissolves" belies a complex interplay of physicochemical forces governed by the solvent environment, temperature, and pH. This guide provides an in-depth exploration of this compound's solubility, offering both foundational knowledge and practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind solubility phenomena and provide robust experimental protocols to empower you in your own laboratory settings.

Aqueous Solubility of this compound: A Deep Dive

Water, the universal biological solvent, is the most common medium for this compound applications. However, its solubility in water is not a fixed value but is dynamically influenced by temperature and pH.

The Influence of Temperature on Aqueous Solubility

The dissolution of this compound in water is an endothermic process, meaning its solubility increases with temperature. This is a critical consideration for processes such as crystallization and for preparing concentrated stock solutions.

| Temperature (°C) | Temperature (K) | Solubility of this compound in Water ( g/100g H₂O) |

| 15 | 288.15 | 8.55 |

| 25 | 298.15 | 7.09 |

| 35 | 308.15 | - |

| 50 | 323.15 | - |

| 60 | 333.15 | - |

| 70 | 343.15 | - |

Note: The table above presents available data for the DL-form and provides a general trend. Comprehensive data across a wide temperature range for the DL-form specifically can be limited; however, the trend of increasing solubility with temperature holds true for amino acids in water. One part of this compound dissolves in 11.7 parts of water at 15 °C and in 14.1 parts of water at 25 °C.[2]

The Pivotal Role of pH: The Zwitterionic Nature of this compound

This compound is an amphoteric molecule, possessing both a carboxylic acid group and an amino group.[3] This allows it to exist in different ionic forms depending on the pH of the aqueous solution: as a cation at low pH, a zwitterion (a neutral molecule with both a positive and a negative charge) near its isoelectric point (pI), and an anion at high pH.[4] The solubility of this compound is at its minimum at its isoelectric point (pI ≈ 5.96) and increases as the pH moves away from the pI in either the acidic or basic direction.[5][6][7] This "U-shaped" solubility profile is a hallmark of amino acids.[5]

Solubility of this compound in Organic Solvents: A Comparative Analysis

While highly soluble in water, this compound is generally insoluble in common neutral organic solvents.[2] This is due to the high polarity of the zwitterionic form of valine, which interacts favorably with polar water molecules but poorly with nonpolar or less polar organic solvents. The general principle of "like dissolves like" is paramount here. The hydrophobic side chain of valine (an isopropyl group) does impart some nonpolar character, but the dominant polar nature of the amino and carboxyl groups dictates its solubility behavior in organic solvents.

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility of this compound |

| Water | 18.02 | 80.1 | Soluble |

| Methanol | 32.04 | 33.0 | Very slightly soluble |

| Ethanol | 46.07 | 24.5 | Almost insoluble |

| Acetone | 58.08 | 20.7 | Almost insoluble |

| Diethyl Ether | 74.12 | 4.3 | Insoluble |

| Chloroform | 119.38 | 4.8 | Insoluble |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Slightly soluble |

Note: This table provides a qualitative overview. Quantitative solubility data for this compound in a wide range of pure organic solvents is scarce in the literature, largely due to its very low solubility. The solubility of amino acids is found to decrease with the introduction of hydrophobic groups and with an increase in the hydrophobic character of the solvents (from methanol to 2-propanol).

Experimental Protocol: Gravimetric Determination of this compound Solubility

This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound in a given solvent system. The gravimetric method is a reliable and widely used technique for this purpose.[8]

Principle

A supersaturated solution of this compound in the chosen solvent is allowed to equilibrate at a constant temperature. Once equilibrium is reached, a known volume of the saturated supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining this compound is determined.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Temperature-controlled shaker bath or incubator

-

Calibrated digital balance (readable to at least 0.1 mg)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

-

Pre-weighed drying vials

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution remains saturated throughout the equilibration period.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker bath set to the desired temperature.

-

Allow the solution to equilibrate for at least 24-48 hours. The agitation ensures homogeneity and facilitates the dissolution process to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24h, 36h, 48h) to confirm that the solubility has reached a plateau, thereby validating that equilibrium has been achieved.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is confirmed, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to prevent crystallization upon cooling.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical for accurate results.

-

-

Solvent Evaporation:

-

Transfer the filtered, saturated solution to a pre-weighed drying vial.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C for water). Alternatively, a vacuum desiccator can be used for more sensitive solvents.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound.

-

The mass of the dissolved this compound is the final mass minus the initial mass of the vial.

-

The solubility can then be calculated and expressed in various units (e.g., g/100 mL, mg/mL, mol/L).

-

Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

Practical Insights and Applications in Drug Development

A thorough understanding of this compound's solubility is not just academic; it has profound implications in drug development:

-

Formulation Development: The aqueous solubility data, particularly as a function of pH, is critical for developing stable and effective parenteral (injectable) and oral liquid dosage forms. For instance, buffering a formulation to a pH away from the isoelectric point can significantly enhance the solubility and prevent precipitation.

-

Crystallization and Purification: In the synthesis and purification of valine-containing peptides or small molecule drugs, controlling the solubility through temperature and solvent composition is key to achieving high purity and yield during crystallization. Organic solvents in which this compound is insoluble can be used as anti-solvents to induce crystallization.

-

Bioprocessing and Cell Culture: In the preparation of cell culture media, ensuring the complete dissolution of this compound is essential for cell growth and viability. Knowledge of its solubility limits prevents the formation of precipitates that can be detrimental to the cells.

Solvent Selection Logic for Specific Applications

Caption: Logic for solvent selection based on application.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its effective application across various scientific disciplines. By understanding the interplay of temperature, pH, and solvent polarity, researchers can harness this knowledge to optimize experimental designs, develop stable formulations, and improve process efficiencies. The protocols and insights provided in this guide serve as a valuable resource for navigating the complexities of this compound solubility and unlocking its full potential in your research and development endeavors.

References

- 1. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Metabolic Dichotomy of DL-Valine: A Technical Guide to its Stereospecific Roles in Cellular Pathways

This guide provides an in-depth exploration of the metabolic pathways involving DL-valine, a racemic mixture of the essential branched-chain amino acid, valine. Designed for researchers, scientists, and drug development professionals, this document elucidates the distinct metabolic fates of the L- and D-isomers, the enzymatic machinery governing their transformations, and the analytical methodologies required to investigate these processes. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Stereoisomerism in Valine Metabolism

Valine, as one of the three branched-chain amino acids (BCAAs), is indispensable for protein synthesis and plays a crucial role in energy metabolism and nitrogen balance.[1][2] While L-valine is the proteinogenic isomer actively incorporated into polypeptides, the presence and metabolic processing of D-valine, though less abundant, carry significant physiological implications. This compound, often encountered in synthetic contexts, introduces both isomers into a biological system, each embarking on a unique metabolic journey. Understanding this stereospecific divergence is paramount for accurate metabolic studies and the development of targeted therapeutic interventions, particularly in fields like oncology where metabolic reprogramming is a key feature.[3][4][5]

The Metabolic Fate of L-Valine: An Anabolic and Catabolic Hub

The L-isomer of valine is a cornerstone of cellular function, primarily serving as a substrate for protein synthesis. Beyond its anabolic role, L-valine is a significant contributor to the cellular energy budget through its catabolic pathway, which culminates in the production of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][6] This makes L-valine a glucogenic amino acid.[7][8]

The catabolism of L-valine is a multi-step mitochondrial process initiated by transamination, followed by oxidative decarboxylation and a series of subsequent reactions. The initial and rate-limiting steps are shared with the other BCAAs, leucine and isoleucine.[7][9]

L-Valine Catabolic Pathway

The breakdown of L-valine can be summarized in the following key steps:

-

Transamination: The first step involves the transfer of the amino group from L-valine to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid transaminases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[3][10] This reaction yields glutamate and α-ketoisovalerate (KIV).[3][11]

-

Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.[3][4]

-

Subsequent Oxidation: A series of enzymatic reactions further metabolize isobutyryl-CoA to propionyl-CoA, which is then converted to methylmalonyl-CoA and finally to succinyl-CoA, which enters the TCA cycle.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression [mdpi.com]

- 5. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 11. researchgate.net [researchgate.net]

DL-Valine as a Branched-Chain Amino acid: A Technical Guide for Advanced Research and Development

Foreword: Deconstructing the Racemate—A Tale of Two Valines

In the landscape of amino acid chemistry and its application in drug development and life sciences, "valine" is a term often synonymous with its biologically predominant L-enantiomer. As one of the three essential branched-chain amino acids (BCAAs), L-valine is fundamental to protein synthesis, muscle metabolism, and overall physiological homeostasis.[1] However, the synthetic racemate, DL-valine, presents a far more complex narrative. It is not merely a nutritional supplement but a critical industrial raw material, a chiral crossroads from which high-value, stereochemically pure molecules are derived.

This guide moves beyond the textbook definition of valine as a simple BCAA. Instead, we will dissect the racemic mixture of this compound, treating it as a distinct chemical entity with its own unique considerations. For the researcher, scientist, or drug development professional, understanding the nuances between the D- and L-isomers within this mixture is paramount. The L-form dictates the mixture's role in biological systems, while the D-form, often considered "unnatural," is a valuable chiral precursor for pharmaceuticals and agrochemicals.[2][3] The successful application of this compound, therefore, hinges on the precise control and analysis of its stereochemistry. This document provides an in-depth exploration of this compound, from its fundamental properties and synthesis to the critical methodologies for its resolution and analysis, offering a technical foundation for its strategic utilization in advanced applications.

Physicochemical Properties and Stereochemistry of Valine

Valine is an α-amino acid distinguished by its isopropyl side chain, which renders it hydrophobic and nonpolar.[3] This characteristic influences its role in protein folding, typically positioning it within the hydrophobic core of protein structures.

Core Chemical Identity

This compound is a racemic mixture, containing equal parts D-(-)-valine and L-(+)-valine.[4] This 1:1 ratio results in a net optical rotation of zero. The fundamental properties of the racemate are an amalgamation of its constituent enantiomers.

| Property | Value | Source(s) |

| Chemical Name | DL-2-Amino-3-methylbutanoic acid | [5] |

| Synonyms | (±)-Valine, DL-α-Aminoisovaleric acid | [5] |

| CAS Number | 516-06-3 | [6] |

| Molecular Formula | C₅H₁₁NO₂ | [5] |

| Molecular Weight | 117.15 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Melting Point | ~295-315°C (decomposes) | [5][7] |

| Solubility in Water | Slightly soluble (~8.5 g/100 mL at 25°C) | [5] |

The Significance of Chirality: L- vs. D-Valine

The core of this compound's utility lies in its stereochemistry. The central alpha-carbon is a chiral center, leading to two non-superimposable mirror images: L-valine and D-valine.

-

L-Valine : The proteinogenic enantiomer, integral to mammalian and plant life.[8] It is actively transported and metabolized in the body, contributing to protein synthesis and energy production.[9] In nutritional and physiological contexts, "valine" almost exclusively refers to L-valine.

-

D-Valine : A non-proteinogenic amino acid, D-valine is not incorporated into proteins during ribosomal synthesis in higher organisms.[3] However, it serves as a crucial chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and veterinary medicines, such as penicillamine derivatives and the pyrethroid insecticide fluvalinate.[2][10]

The starkly different biological roles of these enantiomers necessitate their separation for most high-value applications, making the resolution of this compound a critical industrial process.

Synthesis and Resolution of this compound

The industrial availability of this compound stems from robust chemical synthesis routes, which inherently produce racemic mixtures. The subsequent separation of the D- and L-enantiomers is a critical step for its application in pharmaceuticals and nutrition.

Racemic Synthesis: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for producing α-amino acids from aldehydes.[11] For this compound, the synthesis commences with isobutyraldehyde.[4][12]

Workflow for Strecker Synthesis of this compound:

Experimental Protocol: Strecker Synthesis of this compound

-

Imine Formation: Isobutyraldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine intermediate.[13]

-

Cyanide Addition: A cyanide source, such as potassium cyanide, performs a nucleophilic attack on the imine carbon.[13] This step creates the new chiral center, and because the attack can occur from either face of the planar imine with equal probability, a racemic mixture of the resulting α-aminonitrile is formed.[4]

-

Hydrolysis: The α-aminonitrile is then subjected to strong acid hydrolysis (e.g., refluxing with aqueous HCl).[11] This converts the nitrile group into a carboxylic acid, yielding the final this compound product. The product is then neutralized and isolated.

Enantiomeric Resolution: Isolating the Isomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, enzymatic methods are highly favored on an industrial scale due to their high stereoselectivity and operation under mild conditions.[1]

Methodology: Enzymatic Resolution using D-Aminoacylase

This method leverages the high stereospecificity of certain enzymes to selectively act on one enantiomer, allowing for the separation of the other.

Workflow for Enzymatic Resolution:

Experimental Protocol: Enzymatic Resolution of this compound

-

N-Acetylation: The amino group of this compound is first acylated, typically using acetic anhydride, to form N-acetyl-DL-valine. This protects the amino group and provides a suitable substrate for the enzyme.

-

Enzymatic Deacetylation: The N-acetyl-DL-valine mixture is dissolved in a buffered aqueous solution, and a D-aminoacylase enzyme is introduced. This enzyme specifically catalyzes the hydrolysis of the acetyl group from N-acetyl-D-valine, leaving N-acetyl-L-valine untouched.[1]

-

Separation: The resulting mixture contains N-acetyl-L-valine and free D-valine. Due to the significant difference in solubility between the acylated and free amino acids at a specific pH, they can be readily separated by techniques such as crystallization and filtration.

-

Hydrolysis of N-acetyl-L-valine (Optional): If L-valine is the desired product, the separated N-acetyl-L-valine can be hydrolyzed (e.g., with acid) to remove the acetyl group.

Analytical Methodologies for Chiral Purity Assessment

For drug development and quality control, the accurate quantification of the enantiomeric ratio (or enantiomeric excess, ee) is non-negotiable. HPLC and NMR spectroscopy are the principal techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The most common approach for amino acids involves pre-column derivatization to introduce a chromophore or fluorophore, enhancing detection sensitivity and facilitating separation on a standard reversed-phase column.[14]

Methodology: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method involves reacting the amino acid with OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) to form diastereomeric isoindole derivatives. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[8]

Experimental Protocol: HPLC Analysis with OPA Derivatization

-

Sample Preparation: Prepare a standard solution of this compound and the sample solution at a known concentration in a suitable buffer (e.g., sodium borate buffer, pH ~9.5).

-

Derivatization:

-

To an aliquot of the sample/standard, add the OPA reagent (dissolved in a compatible organic solvent like methanol).

-

Immediately add the chiral thiol reagent (e.g., N-acetyl-L-cysteine in buffer).

-

Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection. Automated in-needle derivatization is often used to ensure reproducibility due to the potential instability of the derivatives.[8]

-

-

Chromatographic Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A gradient elution is typically used, for example:

-

Mobile Phase A: 50 mM sodium acetate buffer (pH 5.0).[8]

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: A linear gradient, for instance, from 10% B to 60% B over 30 minutes.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) or UV at 340 nm.[14][15]

-

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers. The method can be validated to quantify the D-enantiomer down to impurity levels of 0.05%.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric ratios. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment must be created. This is typically achieved using a chiral solvating agent (CSA).

Methodology: ¹H NMR with Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have distinct NMR spectra, allowing for the differentiation and integration of signals corresponding to each enantiomer.[16][17]

Experimental Protocol: ¹H NMR Analysis using a CSA

-

Sample Preparation:

-

Dissolve a precise amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a baseline ¹H NMR spectrum of the sample.

-

Add a molar equivalent of an appropriate chiral solvating agent (e.g., (R)-(-)-mandelic acid or a BINOL derivative) to the NMR tube.[16][17]

-

Gently shake the tube to ensure complete dissolution and complex formation.

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal resolution.

-

Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Processing: Carefully phase and baseline-correct the spectrum.

-

-

Data Analysis:

-

Identify a proton signal in the valine molecule (e.g., the α-proton or methyl protons) that shows clear separation (splitting) into two distinct signals upon addition of the CSA.

-

Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of D- and L-valine in the sample.

-

Metabolic Fate and Pharmacokinetics: The D-Isomer Distinction

When this compound is introduced into a biological system, the two enantiomers follow vastly different metabolic pathways. While L-valine is readily incorporated into the body's amino acid pool, D-valine is metabolized primarily by a specific flavoenzyme.

The Role of D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a peroxisomal enzyme that catalyzes the oxidative deamination of neutral D-amino acids, including D-valine.[18] This is the primary catabolic pathway for D-valine in mammals.

Metabolic Pathway of D-Valine:

The reaction proceeds via hydride transfer from the substrate to the FAD cofactor, which is then reoxidized by molecular oxygen, producing hydrogen peroxide.[19] The resulting imino acid is non-enzymatically hydrolyzed to the corresponding α-keto acid (α-ketoisovalerate) and ammonia.[20]

Pharmacokinetic Profile

The distinct metabolic fates of D- and L-valine lead to different pharmacokinetic profiles. L-valine is rapidly absorbed and utilized for protein synthesis or energy, and its plasma concentrations are tightly regulated. In contrast, D-valine is cleared primarily through the action of DAAO, which is highly expressed in the kidney and liver.[18] This can lead to different plasma half-lives and distribution volumes. While comprehensive comparative pharmacokinetic data in humans is limited, animal studies indicate that D-amino acids are generally cleared from circulation, though their utilization is significantly lower than their L-counterparts.

Applications in Research and Industry

The utility of this compound is dictated by the intended application of its components.

-

As a Source of L-Valine: In the feed and food industries, this compound can be resolved to produce pure L-valine, which is used as a nutritional supplement.[7] In animal feed, particularly for swine and poultry, balancing the diet with essential amino acids like L-valine is crucial for optimizing growth and feed conversion ratios.[5][14]

-

As a Source of D-Valine: The pharmaceutical and agrochemical industries are major consumers of D-valine. It serves as an indispensable chiral intermediate for synthesizing complex molecules where a specific stereochemistry is required for biological activity.[2]

-

As a Racemic Mixture: In some chemical manufacturing processes, the racemic nature of this compound is acceptable if the chirality is irrelevant to the final product or is established in a subsequent step. It can be used as a cost-effective starting material in various organic syntheses.[5]

Conclusion

This compound is far more than a simple branched-chain amino acid. It is a synthetically accessible racemic mixture that serves as a critical gateway to stereochemically pure L- and D-enantiomers, each with distinct and vital roles in biology and industry. For professionals in research and drug development, a thorough understanding of the stereochemical nuances of this compound is essential. Mastery of the synthesis, resolution, and analytical techniques detailed in this guide provides the foundation for leveraging this versatile molecule to its full potential, whether for enhancing nutritional formulations with pure L-valine or for constructing complex, life-saving pharmaceuticals from the chiral scaffold of D-valine. The ability to precisely control and verify the enantiomeric composition of valine is a key enabling capability in modern chemical and biological sciences.

References

- 1. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Outline steps involve in forming a racemic mixture by synthesizing valine.. [askfilo.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. DL Valine Manufacturer,Exporter,Supplier [avanschem.com]

- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Valine | 72-18-4 [chemicalbook.com]

- 10. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+ [pearson.com]

- 13. medschoolcoach.com [medschoolcoach.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. scispace.com [scispace.com]

The Isolation of Valine: A Journey from Classic Protein Chemistry to Modern Biotechnology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract